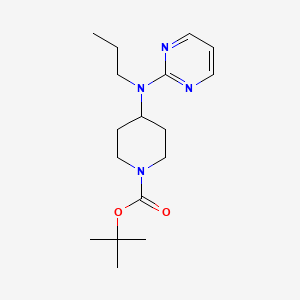
methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a phenyl group and a thiophene ring, which are connected through a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. For instance, the reaction between thiophene-2-carbaldehyde and methyl phenylacetate in the presence of a base like piperidine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The phenyl and thiophene rings can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can affect biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- Phenylacetic acid derivatives
- Thiophene-2-carbaldehyde derivatives
Uniqueness
Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate is unique due to the combination of a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H12O2S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
methyl (Z)-2-phenyl-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10- |
Clave InChI |
WFKFCKVQAHHJOW-RAXLEYEMSA-N |
SMILES isomérico |
COC(=O)/C(=C\C1=CC=CS1)/C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C(=CC1=CC=CS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
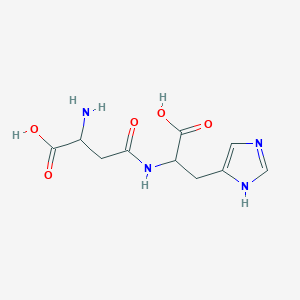
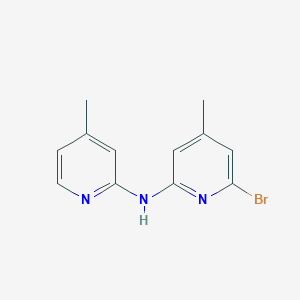
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)

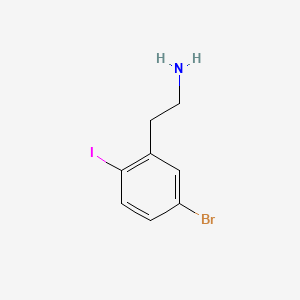
![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
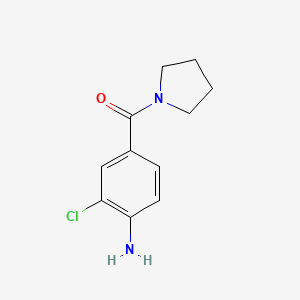
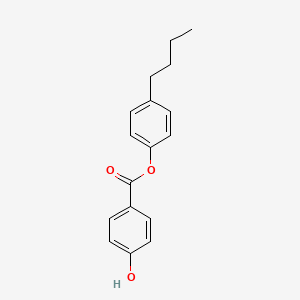
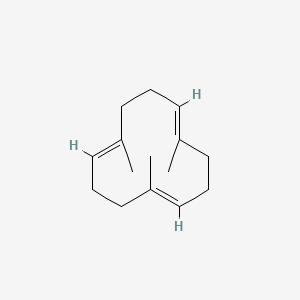
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
